

In-Depth Technical Guide: N-(4-Amino-5-methoxy-2-methylphenyl)benzamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-(4-Amino-5-methoxy-2-methylphenyl)benzamide*

Cat. No.: *B1216815*

[Get Quote](#)

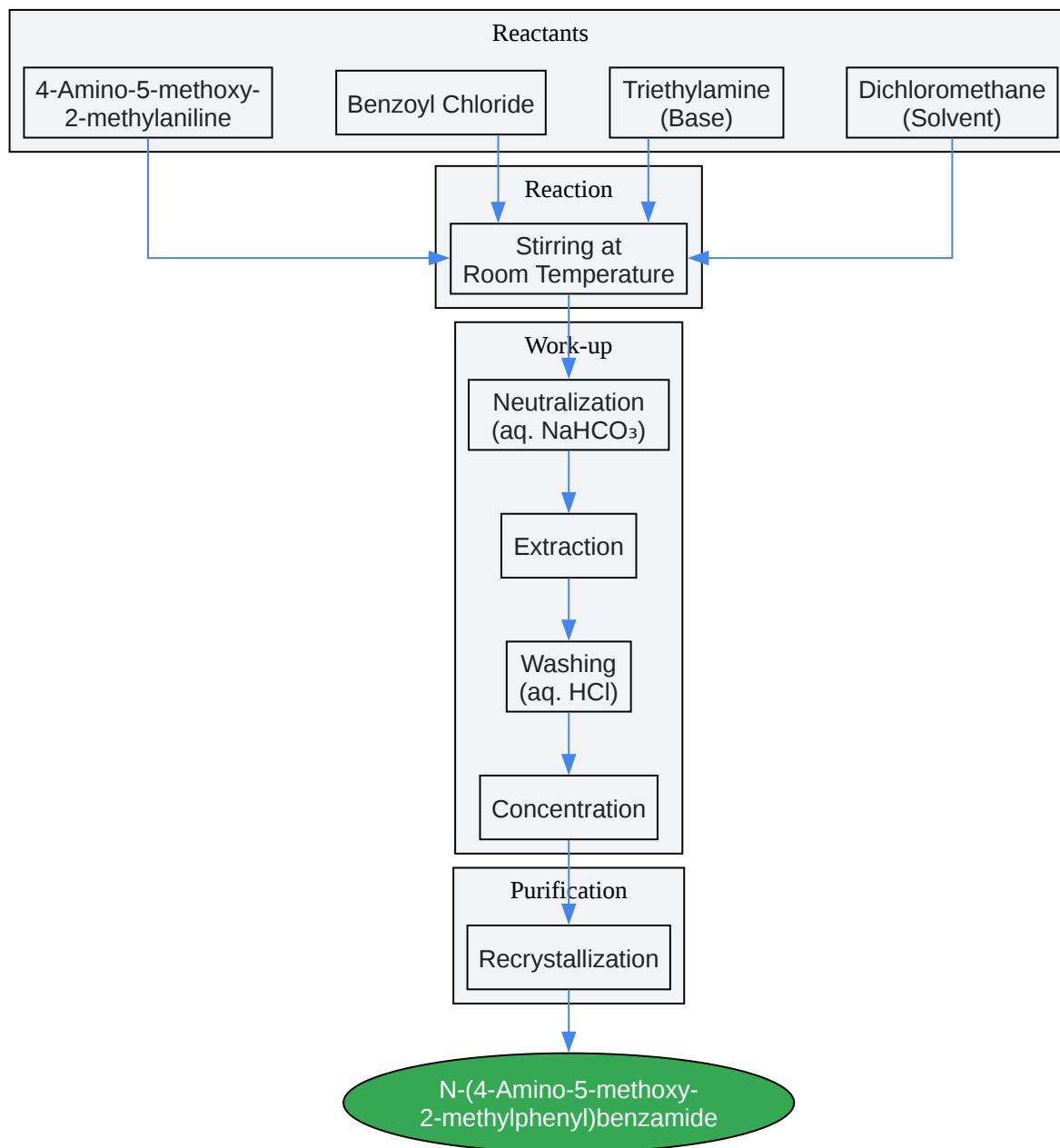
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of **N-(4-Amino-5-methoxy-2-methylphenyl)benzamide**, a chemical compound with applications in staining and potential for further scientific investigation. This document consolidates available data on its chemical identity, physicochemical properties, and known applications, offering a foundational resource for its use in research and development.

Chemical and Physical Properties

N-(4-Amino-5-methoxy-2-methylphenyl)benzamide, also known by its synonym Fast Violet B Base, is an aromatic amide. Its fundamental properties are summarized below.

Property	Value	Reference(s)
CAS Number	99-21-8	[1] [2]
Chemical Formula	C ₁₅ H ₁₆ N ₂ O ₂	[1] [2]
Molecular Weight	256.30 g/mol	[1]
IUPAC Name	N-(4-amino-5-methoxy-2-methylphenyl)benzamide	[2]
Appearance	White to beige powder	[1]
Melting Point	185-188 °C	
Boiling Point	344.3 °C at 760 mmHg	
Density	1.215 g/cm ³	


Synonyms: 4-Benzoylamino-2-methoxy-5-methylaniline, Azoic Diazo No. 41, Fast Violet B Base, CI 37165.[\[1\]](#)

Synthesis

While a specific, detailed experimental protocol for the synthesis of **N-(4-Amino-5-methoxy-2-methylphenyl)benzamide** is not readily available in the surveyed literature, a general approach can be inferred from the synthesis of structurally similar compounds. The synthesis would likely involve the acylation of 4-amino-5-methoxy-2-methylaniline with benzoyl chloride.

A representative synthesis for a related compound, N-(4-methoxy-2-methyl-phenyl)benzamide, which lacks the 4-amino group, proceeds as follows: To a solution of 5-methoxy-2-methylaniline and triethylamine in dichloromethane, benzoyl chloride is added dropwise. The reaction mixture is stirred at room temperature. An aqueous solution of sodium bicarbonate is then added to neutralize the reaction, followed by separation of the organic layer. The organic layer is washed with hydrochloric acid and concentrated under vacuum. The resulting residue is recrystallized to yield the final product.[\[3\]](#)

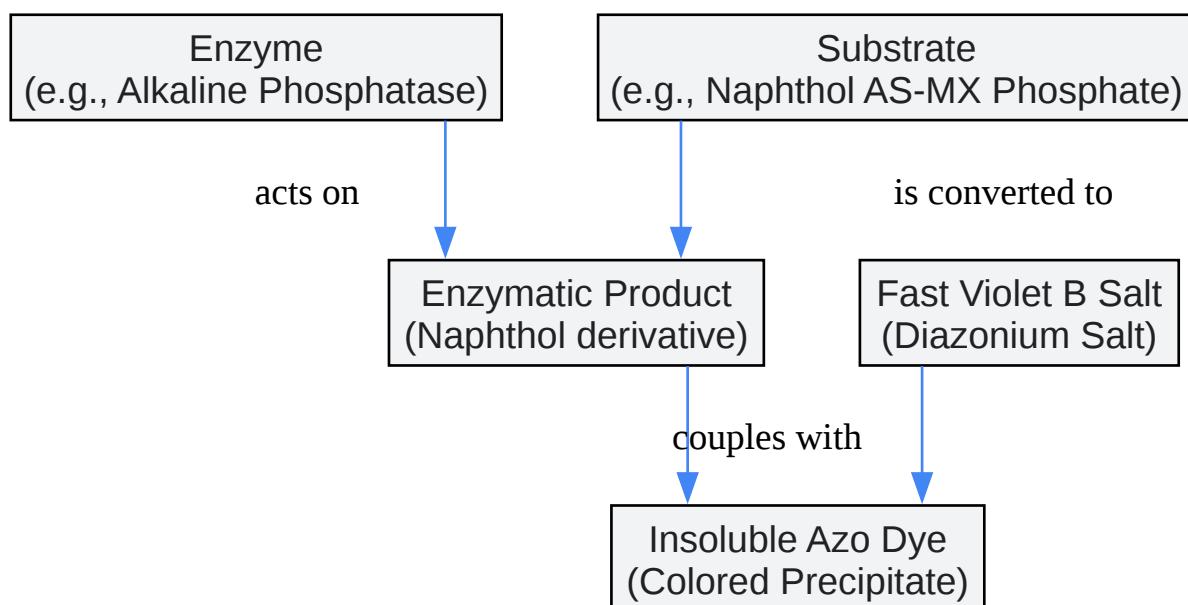
This procedure could likely be adapted for the synthesis of **N-(4-Amino-5-methoxy-2-methylphenyl)benzamide** by utilizing the appropriate starting aniline. The workflow for such a synthesis is depicted below.

[Click to download full resolution via product page](#)

Figure 1: Proposed synthetic workflow for **N-(4-Amino-5-methoxy-2-methylphenyl)benzamide**.

Solubility

Quantitative solubility data for **N-(4-Amino-5-methoxy-2-methylphenyl)benzamide** in common laboratory solvents is not extensively documented. However, its application as a histological stain suggests some degree of solubility in aqueous and alcoholic solutions, which are common in staining protocols. The related "Fast Violet B Salt," a diazonium salt derivative, is noted to be soluble in water and alcohol.^[4] For benzamide derivatives in general, solubility is influenced by the interplay of the hydrophobic aromatic rings and the hydrogen-bonding capabilities of the amide and any amino groups. It is predicted that the compound would be poorly soluble in water, sparingly soluble in polar protic solvents like methanol and ethanol, and more soluble in polar aprotic solvents such as DMSO and DMF.^[5]


Spectral Data

Detailed spectral data for **N-(4-Amino-5-methoxy-2-methylphenyl)benzamide** is not readily available. However, characteristic spectral features can be anticipated based on its structure and data from analogous compounds.

- ^1H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on both phenyl rings, singlets for the methyl and methoxy groups, and signals for the amine and amide protons.
- ^{13}C NMR: The carbon NMR spectrum would display distinct signals for the aromatic carbons, the methyl and methoxy carbons, and the carbonyl carbon of the amide group.
- FT-IR: The infrared spectrum is expected to show characteristic absorption bands for N-H stretching of the primary amine and the secondary amide, C=O stretching of the amide, and C-N and C-O stretching, as well as aromatic C-H and C=C vibrations.^[1]
- Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern of benzamides typically involves the loss of the amino group, leading to the formation of a stable benzoyl cation, which can further fragment to a phenyl cation.

Biological Activity and Applications

The primary documented application of **N-(4-Amino-5-methoxy-2-methylphenyl)benzamide**, under the name Fast Violet B Base, is as a precursor to Fast Violet B Salt. This salt is a diazonium salt used as a chromogenic reagent in histochemistry, particularly for enzyme localization.^[4] It acts as a coupling agent that reacts with the product of an enzymatic reaction to form a colored precipitate at the site of enzyme activity. A common application is in the detection of alkaline and acid phosphatase activity.

[Click to download full resolution via product page](#)

Figure 2: Principle of enzyme detection using Fast Violet B Salt.

Beyond its use in histochemical staining, there is limited specific information on the biological activity of **N-(4-Amino-5-methoxy-2-methylphenyl)benzamide**. However, the broader class of benzamide derivatives is known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.^[6] Therefore, this compound could be a candidate for further investigation in drug discovery and development.

Safety and Handling

Detailed toxicology data for **N-(4-Amino-5-methoxy-2-methylphenyl)benzamide** is not available. Standard laboratory safety precautions should be taken when handling this

compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area. For the related "Fast Violet B Salt," hazard statements indicate that it may cause skin and eye irritation and that dust should not be inhaled.[4]

Conclusion

N-(4-Amino-5-methoxy-2-methylphenyl)benzamide is a chemical compound with established utility as a precursor in histological staining techniques. While its fundamental physicochemical properties are partially characterized, significant opportunities exist for further research. A detailed, optimized synthesis protocol would be beneficial for its accessibility to the research community. Furthermore, comprehensive studies on its solubility, full spectral characterization, and exploration of its potential biological activities beyond staining are warranted. Given the diverse pharmacological profiles of other benzamide derivatives, **N-(4-Amino-5-methoxy-2-methylphenyl)benzamide** represents a molecule of interest for future investigations in medicinal chemistry and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. usbio.net [usbio.net]
- 2. N-(4-Amino-5-methoxy-2-methylphenyl)benzamide | CymitQuimica [cymitquimica.com]
- 3. N-(4-methoxy-2-methyl-phenyl)benzamide synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: N-(4-Amino-5-methoxy-2-methylphenyl)benzamide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1216815#n-4-amino-5-methoxy-2-methylphenyl-benzamide-basic-properties\]](https://www.benchchem.com/product/b1216815#n-4-amino-5-methoxy-2-methylphenyl-benzamide-basic-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com